Zofenopril(1-) -

Zofenopril(1-)

Catalog Number: EVT-1555866
CAS Number:
Molecular Formula: C22H22NO4S2-
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zofenopril Calcium is the calcium salt of zofenopril, a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, zofenopril is hydrolyzed in vivo into its active form zofenoprilat. Zofenoprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Zofenopril(1-) is a monocarboxylic acid anion that is the conjugate base of zofenopril, obtained by deprotonation of the carboxy group. It is a conjugate base of a zofenopril.
Source and Classification

Zofenopril was developed by ZYF Pharm Chemical and is classified under the category of antihypertensive agents. It is chemically described as (4S)-N-[3-(benzoylsulfanyl)-2(S)-methylpropionyl]-4-(phenylsulfanyl)-L-proline calcium salt. The compound's structure includes a proline derivative with specific functional groups that contribute to its pharmacological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zofenopril involves several key steps:

  1. Starting Materials: The synthesis begins with N-acetyl-L-oxyproline as a primary raw material.
  2. Esterification: N-acetyl-L-oxyproline is esterified using methanol.
  3. Sulfonation: Paratoluensulfonyl chloride is introduced to sulfonate the intermediate product.
  4. Substitution: A thiophenyl group is substituted into the structure.
  5. Hydrolysis: The resulting product undergoes hydrolysis to yield the free acid form of Zofenopril.
  6. Formation of Calcium Salt: The free acid is then reacted with calcium derivatives to produce Zofenopril Calcium .

This method allows for the efficient production of Zofenopril with high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of Zofenopril can be represented as follows:

  • Molecular Formula: C18_{18}H22_{22}N2_{2}O4_{4}S2_{2}Ca
  • Molecular Weight: Approximately 410.6 g/mol
  • Structural Features:
    • Contains a proline backbone.
    • Features a benzoylsulfanyl group and a phenylsulfanyl group.
    • Exhibits chirality at specific carbon centers.

The three-dimensional arrangement of atoms significantly influences the drug's efficacy and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Zofenopril undergoes several chemical reactions during its synthesis:

  • Esterification Reaction: Involves the formation of esters from carboxylic acids and alcohols.
  • Acylation Reaction: The introduction of acyl groups into the molecule enhances its reactivity and stability.
  • Hydrolysis Reaction: Converts esters or amides into their corresponding acids or amines, crucial for obtaining the active form of Zofenopril.

These reactions are carefully controlled to ensure high yields and minimize impurities .

Mechanism of Action

Process and Data

Zofenopril acts primarily by inhibiting the angiotensin-converting enzyme (ACE), which plays a pivotal role in the renin-angiotensin system. By blocking this enzyme, Zofenopril reduces the conversion of angiotensin I to angiotensin II, leading to:

  • Vasodilation: Relaxation of blood vessels, which lowers blood pressure.
  • Decreased Aldosterone Secretion: Reduces sodium retention, further aiding in blood pressure control.

The pharmacological effects are mediated through its active metabolite, Zofenoprilat, which has a longer half-life and sustained action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Very slightly soluble in water; practically insoluble in organic solvents like acetonitrile.
  • Melting Point: Approximately 42–44°C.

Chemical Properties

These properties are essential for formulating effective pharmaceutical products containing Zofenopril .

Applications

Zofenopril is primarily used in clinical settings for:

  • Management of Hypertension: Effective in lowering blood pressure in patients with essential hypertension.
  • Treatment of Myocardial Infarction: Provides protective benefits post-myocardial infarction by reducing cardiac workload and improving outcomes.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its favorable safety profile and efficacy .

Introduction to Zofenopril

Pharmacological Classification and Historical Development

Zofenopril belongs to the sulfhydryl-containing subclass of angiotensin-converting enzyme inhibitors (ATC code: C09AA15), classified as a cardiovascular agent targeting the renin-angiotensin-aldosterone system (RAAS) [7] [9]. Its development history traces to 1978 when it was patented, with clinical approval granted in 2000 following extensive investigation of its cardioprotective potential [5]. Unlike carboxyl-containing ACE inhibitors (e.g., enalapril, ramipril) or phosphinyl-containing agents (e.g., fosinopril), zofenopril's chemical architecture features a sulfhydryl (-SH) moiety that confers distinctive biochemical properties, including antioxidant activity and enhanced tissue penetration [4] [8].

The historical trajectory of zofenopril development reflects evolving understanding of RAAS inhibition. As a second-generation ACE inhibitor, it was designed to overcome limitations of first-generation agents like captopril by offering greater potency (approximately 6-10 times more potent than captopril), longer duration of action (>17 hours in hypertensive models), and improved tissue selectivity [1] [6]. Clinical development accelerated through the landmark SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, which demonstrated significant cardiovascular risk reduction in high-risk patients, particularly those with anterior myocardial infarction [4] [8]. These trials established zofenopril's therapeutic niche in both hypertension management and post-infarction cardioprotection.

Table 1: Pharmacological Classification of Zofenopril Among ACE Inhibitors

Classification FeatureZofenoprilCaptoprilEnalaprilRamipril
Chemical GroupSulfhydrylSulfhydrylCarboxylCarboxyl
GenerationSecondFirstSecondSecond
Prodrug RequirementYesNoYesYes
Relative Potency1.0 (ref)0.1-0.2x0.5x1.5x
Lipophilicity (Log P)4.110.281.503.00
Tissue ACE AffinityHighModerateModerateHigh

Structural and Biochemical Properties of Zofenopril

Zofenopril calcium (chemical name: (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid) possesses the molecular formula C₂₂H₂₃NO₄S₂ and a molecular weight of 429.56 g/mol [3] [7] [9]. Its crystalline structure features a calcium salt formulation that enhances stability and bioavailability. The molecule contains two chiral centers, resulting in stereospecific activity where the (S,S,S)-configuration demonstrates optimal ACE binding affinity [9].

As a prodrug, zofenopril undergoes rapid hepatic and plasma hydrolysis by esterases to form its active metabolite, zofenoprilat, which contains the critical free sulfhydryl group (-SH) responsible for zinc coordination within the ACE active site [3] [4]. This biotransformation occurs efficiently in cardiac tissue due to high esterase concentrations, resulting in significant myocardial drug accumulation [6]. The sulfhydryl moiety enables potent interaction with the zinc ion in the ACE binding pocket (Kd ≈ 1-8 nM), forming a stable enzyme-inhibitor complex that prolongs duration of action [4] [8].

Zofenopril's defining biochemical properties include:

  • High Lipophilicity (XLogP: 4.11): Facilitates extensive tissue distribution and enhanced cellular membrane penetration, particularly in vascular endothelium and myocardial tissue [4] [6]
  • Tissue Selectivity: Demonstrates 90% cardiac ACE inhibition at 1 hour post-administration, maintaining 45% inhibition at 24 hours due to persistent binding [6] [8]
  • Antioxidant Capacity: The sulfhydryl group scavenges reactive oxygen species (ROS), reducing lipid peroxidation during ischemia-reperfusion injury by 40-60% compared to non-sulfhydryl ACE inhibitors [2] [4]
  • Molecular Stability: The benzoylthio and phenylsulfanyl moieties confer resistance to enzymatic degradation while facilitating receptor interactions [3]

Table 2: Key Chemical Properties of Zofenopril

PropertyValue/Specification
CAS Registry Number81872-10-8; 81938-43-4 (calcium salt)
IUPAC Name(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Molecular Weight429.56 g/mol
XLogP4.11
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Topological Polar Surface Area125.28 Ų
Active MetaboliteZofenoprilat (CAS: 81938-43-4)
Stereochemistry(S,S,S)-configuration active isomer

Role in the Renin-Angiotensin-Aldosterone System (RAAS)

Zofenopril exerts its primary therapeutic effects through competitive inhibition of angiotensin-converting enzyme (ACE, CD143), a zinc metallopeptidase central to the renin-angiotensin-aldosterone system (RAAS) [7] [9]. The active metabolite zofenoprilat binds to the catalytic zinc ion within ACE's active site via its sulfhydryl group, preventing the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor and mediator of cardiovascular remodeling [4] [6]. This inhibition occurs with particular efficiency in tissue-bound ACE pools, where zofenoprilat achieves 3-fold higher concentrations than in plasma due to its lipophilic properties [6] [8].

The biochemical consequences of ACE inhibition manifest through multiple pathways:

  • Vasodilation: Angiotensin II reduction decreases vascular smooth muscle contraction and peripheral resistance
  • Aldosterone Suppression: Diminished angiotensin II leads to reduced aldosterone secretion, decreasing sodium/water retention
  • Bradykinin Potentiation: ACE inhibition decreases bradykinin degradation, increasing vasodilatory prostaglandin synthesis (though zofenopril exhibits lower bradykinin accumulation than carboxyl-containing ACE inhibitors) [4]
  • Oxidative Stress Modulation: The sulfhydryl group directly scavenges superoxide anions and inhibits NADPH oxidase activity, reducing vascular oxidative stress by 30-40% compared to non-sulfhydryl ACE inhibitors [2] [8]

Beyond conventional RAAS blockade, zofenopril demonstrates unique cardioprotective properties attributable to its molecular structure. Experimental models of ischemia-reperfusion injury demonstrate that zofenoprilat:

  • Preserves endothelial nitric oxide synthase (eNOS) function, improving coronary flow by 25-35%
  • Reduces infarct size by 20-30% through limitation of free radical-mediated damage
  • Attenuates cardiac remodeling by suppressing matrix metalloproteinase (MMP) activation and collagen deposition [2] [4] [6]

These tissue-level effects are significantly more pronounced than with non-sulfhydryl ACE inhibitors, evidenced by in vitro studies showing zofenopril 10⁻⁵ M restores cardiac function after ischemia-reperfusion 40% more effectively than equimolar captopril [6]. The drug's dual mechanism—combining enzymatic RAAS inhibition with direct antioxidant activity through its sulfhydryl residue—establishes its distinctive position within the ACE inhibitor class for cardiovascular protection.

Table 3: RAAS Modulation and Cardioprotective Effects of Zofenopril

Biological MechanismBiochemical EffectFunctional Outcome
ACE Inhibition>90% plasma ACE inhibition; 80% tissue ACE inhibitionReduced angiotensin II formation (≈70%)
Bradykinin PreservationModerate bradykinin accumulation (2-3 fold increase)Enhanced vasodilation; reduced cough incidence
Antioxidant ActivitySuperoxide anion scavenging; NADPH oxidase inhibition40-60% reduction in lipid peroxidation
Endothelial ProtectioneNOS upregulation; nitric oxide bioavailability +25%Improved coronary flow; reduced thrombosis
Cardiac Remodeling EffectsMMP-9 inhibition; collagen synthesis normalization20-30% attenuation of post-infarction remodeling

Properties

Product Name

Zofenopril(1-)

IUPAC Name

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

Molecular Formula

C22H22NO4S2-

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/p-1/t15-,18+,19+/m1/s1

InChI Key

IAIDUHCBNLFXEF-MNEFBYGVSA-M

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.